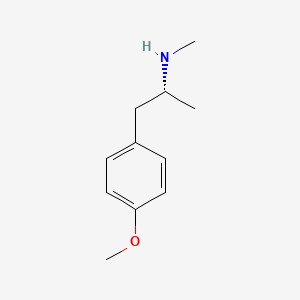

4-Methoxymethamphetamine, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

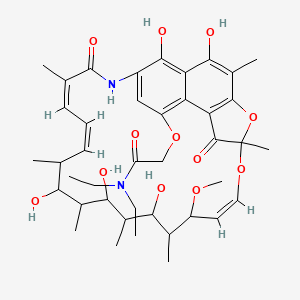

4-Methoxymethamphetamine, ®-, also known as para-methoxymethamphetamine (PMMA), is a synthetic compound belonging to the amphetamine class. It is a structural analog of methamphetamine and is known for its stimulant and psychedelic properties. PMMA is often found in tablets sold as MDMA (ecstasy), although its effects are markedly different and can be more dangerous .

Méthodes De Préparation

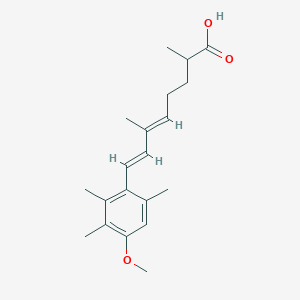

The synthesis of 4-Methoxymethamphetamine, ®-, typically involves the use of anethole, a flavor compound found in anise and fennel. The synthetic route includes the following steps:

Oxidation of Anethole: Anethole is oxidized to form para-methoxyphenylacetone.

Reductive Amination: The para-methoxyphenylacetone is then subjected to reductive amination using methylamine to produce para-methoxymethamphetamine.

Analyse Des Réactions Chimiques

4-Methoxymethamphetamine, ®-, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxy-3-methoxymethamphetamine (HMMA), a major metabolite.

Reduction: The compound can be reduced to form methamphetamine.

Substitution: It can undergo substitution reactions, particularly at the methoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include HMMA and methamphetamine .

Applications De Recherche Scientifique

4-Methoxymethamphetamine, ®-, has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of amphetamine derivatives.

Biology: Studies on its metabolism and toxicology help understand the effects of amphetamine-type stimulants on biological systems.

Medicine: Research on its pharmacological effects contributes to the development of treatments for substance abuse and overdose.

Industry: It is used in forensic science for the analysis of drug samples and in the development of drug detection methods

Mécanisme D'action

4-Methoxymethamphetamine, ®-, exerts its effects primarily by acting as a potent and selective serotonin releasing agent. It binds to serotonin transporters, causing the release of serotonin into the synaptic cleft. This leads to increased serotonin levels and subsequent stimulation of serotonin receptors. The compound also has affinity for alpha-adrenergic receptors, contributing to its stimulant effects .

Comparaison Avec Des Composés Similaires

4-Methoxymethamphetamine, ®-, is similar to other compounds in the amphetamine class, such as:

Methamphetamine: Both are stimulants, but PMMA has more pronounced serotonergic effects.

3,4-Methylenedioxymethamphetamine (MDMA): PMMA is often found in tablets sold as MDMA, but it lacks the empathogenic effects of MDMA and can be more toxic.

4-Methoxyamphetamine (PMA): PMMA and PMA are structurally similar, but PMA is more potent and has a higher risk of causing severe hyperthermia and death

Propriétés

Numéro CAS |

251321-76-3 |

|---|---|

Formule moléculaire |

C11H17NO |

Poids moléculaire |

179.26 g/mol |

Nom IUPAC |

(2R)-1-(4-methoxyphenyl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C11H17NO/c1-9(12-2)8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3/t9-/m1/s1 |

Clé InChI |

UGFMBZYKVQSQFX-SECBINFHSA-N |

SMILES isomérique |

C[C@H](CC1=CC=C(C=C1)OC)NC |

SMILES canonique |

CC(CC1=CC=C(C=C1)OC)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.